molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Cat. No. B166530
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

A 3 L flange flask equipped with a thermometer, condensor, nitrogen line and overhead stirrer was heated at 40° C. (external) then charged with cyclohexanol (750 mL), disodium carbonate (129.8 g, 1.225 mol), 3-bromo-4-chloro-5-fluoro-pyridine (Hydrochloric Acid 18) (137.5 g, 556.8 mmol) and tert-butyl piperidine-4-carboxylate (123.8 g, 668.2 mmol) rinsed in with cyclohexanol (350 mL). Mixture was heated to 120° C. internal temperature overnight (18 h). Reaction mixture was removed from hotplate and allowed to cool to room temperature. Water (687.5 mL) and EtOAc (687.5 mL) were added, stirred for 10 mins then transferred to separating funnel Additional EtOAc (1.238 L) was added, mixed and aqueous phase was removed. Organic phase was further washed with water (687 mL), aqueous phase removed, organic layer collected. Aqueous phases were combined and back extracted with EtOAc (687.5 mL), aqueous layer removed and organic phase combined with other organics. Organics concentrated in vacuo (water bath temp=60° C., vacuum down to 2 mBar) leaving a viscous brown oil.
Quantity
129.8 g
Type
reactant
Reaction Step One
Quantity
137.5 g
Type
reactant
Reaction Step One
Quantity
123.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].Cl.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1Cl.[NH:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1>C1(O)CCCCC1>[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1[N:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
129.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
137.5 g
Type
reactant
Smiles
Cl.BrC=1C=NC=C(C1Cl)F
Name
Quantity
123.8 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OC(C)(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1(CCCCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L flange flask equipped with a thermometer, condensor, nitrogen line and overhead stirrer
WASH
Type
WASH
Details
rinsed in with cyclohexanol (350 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Mixture was heated to 120° C. internal temperature overnight (18 h)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was removed from hotplate
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
Water (687.5 mL) and EtOAc (687.5 mL) were added
CUSTOM
Type
CUSTOM
Details
to separating funnel Additional EtOAc (1.238 L)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
aqueous phase was removed
WASH
Type
WASH
Details
Organic phase was further washed with water (687 mL), aqueous phase
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
organic layer collected
EXTRACTION
Type
EXTRACTION
Details
back extracted with EtOAc (687.5 mL), aqueous layer
CUSTOM
Type
CUSTOM
Details
removed
CONCENTRATION
Type
CONCENTRATION
Details
Organics concentrated in vacuo (water bath temp=60° C., vacuum down to 2 mBar)
CUSTOM
Type
CUSTOM
Details
leaving a viscous brown oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.